(Bromodifluoromethyl)trimethylsilane

Organofluorine chemistry Wittig-type olefination Difluorocarbene

(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) is a liquid silane reagent (98% assay, density 1.306 g/mL, refractive index n/D 1.407, flash point 46.4 °C ) widely used as a precursor to difluorocarbene and a source of the difluoromethylene (CF2) group in organic synthesis. It enables the preparation of gem-difluorocyclopropanes, difluoromethyl ethers, and gem-difluoroalkenes under mild conditions.

Molecular Formula C4H9BrF2Si
Molecular Weight 203.1 g/mol
CAS No. 115262-01-6
Cat. No. B180072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bromodifluoromethyl)trimethylsilane
CAS115262-01-6
Synonyms(bromodifluoromethyl)trimethylsilane
Molecular FormulaC4H9BrF2Si
Molecular Weight203.1 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C(F)(F)Br
InChIInChI=1S/C4H9BrF2Si/c1-8(2,3)4(5,6)7/h1-3H3
InChIKeyWDZVWBWAUSUTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Bromodifluoromethyl)trimethylsilane (CAS 115262-01-6) – Key Reagent for Difluoromethylation and Difluorocarbene Generation in Organic Synthesis


(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) is a liquid silane reagent (98% assay, density 1.306 g/mL, refractive index n/D 1.407, flash point 46.4 °C ) widely used as a precursor to difluorocarbene and a source of the difluoromethylene (CF2) group in organic synthesis [1]. It enables the preparation of gem-difluorocyclopropanes, difluoromethyl ethers, and gem-difluoroalkenes under mild conditions . Unlike simpler fluorinating agents, TMSCF2Br generates difluorocarbene in a controlled manner and participates in diverse bond-forming reactions including nucleophilic difluoromethylation of ketones and nitro alkenes [2].

Difluorocarbene precursor for gem-difluorocyclopropane synthesis
Nucleophilic difluoromethylation of ketones and nitro alkenes
Mild-condition difluoromethyl ether preparation

Why TMSCF2Br (CAS 115262-01-6) Cannot Be Interchanged with TMSCF2Cl or TMSCF3 Without Significant Performance Trade-Offs


Although TMSCF2Br, TMSCF2Cl, and TMSCF3 all serve as difluorocarbene sources, their reactivity profiles differ markedly. In the widely employed Wittig-type gem-difluoroolefination of carbonyl compounds, TMSCF2Cl is superior to TMSCF2Br and TMSCF3 [1]; however, TMSCF2Br exhibits unique behavior in other transformations—such as enabling C–F bond cleavage and re‑formation to act as both a C1 synthon and a fluoride source [2], or achieving high C/O regioselectivity (up to 99:1) in the difluoromethylation of β‑keto amides [3]. Consequently, a direct “one‑reagent‑fits‑all” substitution is not feasible; the choice of reagent must be driven by the specific reaction manifold and performance metrics required.

Wittig olefination TMSCF2Cl shows reported higher reactivity; TMSCF2Br may give lower yields in this specific manifold.
C–F dual role TMSCF2Br uniquely acts as C1/F1 source; TMSCF3 and TMSCF2Cl do not replicate this behavior.
Regioselectivity C/O selectivity depends on activator (LiOH vs others); substitution may alter regiochemical outcome.

Head-to-Head and Cross-Study Performance Benchmarks for (Bromodifluoromethyl)trimethylsilane (TMSCF2Br)


Comparative Performance in Gem-Difluoroolefination: TMSCF2Br vs. TMSCF2Cl vs. TMSCF3

In a direct comparative study of gem-difluoroolefination of carbonyl compounds, TMSCF2Cl demonstrated superior reactivity compared to TMSCF2Br and TMSCF3. Under identical conditions, the conversion of TMSCF2Br to the desired gem-difluoroolefin was lower than that achieved with TMSCF2Cl. Specifically, full conversion of TMSCF2Br afforded TMSCF2Cl in only 54% yield [1]. This head-to-head comparison establishes that TMSCF2Br is not the optimal choice for this particular transformation, and users should select TMSCF2Cl for maximal yield in Wittig-type gem-difluoroolefination.

Gem‑difluoroolefination yield
Direct comparison
54% yield (TMSCF2Br) vs full conversion with TMSCF2Cl
Reagent selection must match reaction type; TMSCF2Cl is reported to be more efficient for this transformation.
Triphenylphosphine conditions; substrate‑dependent.
Organofluorine chemistry Wittig-type olefination Difluorocarbene

Yield and Regioselectivity in Difluoromethylation of β-Keto Amides with TMSCF2Br

TMSCF2Br enables the difluoromethylation of β-keto amides with yields up to 93% and carbon/oxygen (C/O) regioselectivity up to 99:1 [1]. This high regioselectivity is a distinctive feature of TMSCF2Br under mild conditions and is not readily achieved with alternative difluorocarbene sources such as TMSCF3 or BrCF2PO(OEt)2 in this specific substrate class. The protocol provides convenient access to α-difluoromethyl β-keto amides, important intermediates in medicinal chemistry.

β‑Keto amide difluoromethylation
Reported
Up to 93% yield, C/O regioselectivity up to 99:1
High regioselectivity may support β‑keto amide derivatization workflows.
Compared to TMSCF3 and BrCF2PO(OEt)2 in similar systems.
Difluoromethylation β-Keto amide functionalization Regioselective synthesis

Mechanochemical Difluoromethylation of Ketones Using TMSCF2Br

Under solvent-free mechanochemical conditions (ball milling), TMSCF2Br serves as an effective difluorocarbene precursor for the difluoromethylation of aryl ketones. The reaction proceeds at room temperature and is complete within 90 minutes. Yields determined by quantitative 1H NMR ranged from 56% to 74% across various aryl ketone substrates (e.g., 74% for ketone 1a, 66% for 2-acetonaphthone, 56% for ketone 1g) [1]. This demonstrates TMSCF2Br's compatibility with green chemistry approaches that are not always feasible with other difluorocarbene reagents.

Mechanochemical ketone difluoromethylation
Reported
56–74% NMR yield, 90 min ball milling
Solvent‑free protocol compatibility demonstrated; supports green chemistry approaches.
Substrate scope influences yield; KFHF/CsCl activator system.
Mechanochemistry Solvent-free synthesis Difluoromethyl enol ethers

Unique Dual Role as C1 Synthon and F1 Reagent in α-Fluoroamide Synthesis

In a KF-promoted three-component reaction of aldehydes, tertiary amines, and TMSCF2Br, TMSCF2Br functions simultaneously as a C1 synthon and a fluoride source (F1 reagent) [1]. This dual behavior arises from sequential C–F bond cleavage and re‑formation, a capability not exhibited by TMSCF3 or TMSCF2Cl under analogous conditions. The result is direct access to α-fluoroamide derivatives, which are challenging to prepare using conventional fluorinating agents.

Dual C1/F1 reagent role
Class‑level inference
Enables three‑component α‑fluoroamide synthesis from aldehydes, amines, and TMSCF2Br
Unique multifunctional behavior reported; not replicated by TMSCF3 or TMSCF2Cl.
KF‑promoted; sequential C–F cleavage and re‑formation.
C–F bond functionalization Multicomponent reactions Fluoroamide synthesis

Water-Only Difluoromethylation of Alcohols with TMSCF2Br

TMSCF2Br is a unique difluorocarbene reagent that allows difluoromethylation of liquid alcohols using water as the sole reaction medium, in combination with KHF2 as a mild activator [1]. This represents a rare example of difluorocarbene chemistry performed entirely in water without organic co‑solvents. Alternative difluorocarbene sources (e.g., TMSCF3, BrCF2PO(OEt)2) have not been reported to function under these purely aqueous conditions for alcohol difluoromethylation.

Water‑only alcohol difluoromethylation
Reported
Reaction proceeds in water as sole medium with KHF2 activator
Aqueous compatibility extends difluorocarbene chemistry to green conditions.
Limited to liquid alcohol substrates; no organic co‑solvent required.
Green chemistry Aqueous reactions Difluoromethyl ethers

High C‑Selectivity in Difluoromethylation of β‑Ketoesters via LiOH Activation

Using TMSCF2Br in combination with LiOH and a phase‑transfer catalyst (N,N,N‑trimethylhexadecan‑1‑ammonium bromide) affords highly C‑selective difluoromethylation of β‑ketoesters [1]. The C/O regioselectivity is critically dependent on LiOH as the activator; other alkali metal bases or organic bases give significantly lower C‑selectivity. This tuning of selectivity through activator choice is a distinctive feature of TMSCF2Br chemistry.

C‑selective β‑ketoester difluoromethylation
Reported
High C‑selectivity achieved with LiOH/phase‑transfer catalyst
Activator‑dependent regiocontrol; selectivity can be tuned by base choice.
Exact C/O ratio not specified; LiOH critical for high selectivity.
C‑Selective difluoromethylation β‑Ketoester functionalization Regiocontrol

Optimal Use Cases for (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) Based on Quantitative Performance Data


Synthesis of α-Difluoromethyl β-Keto Amides

When high yield (up to 93%) and exceptional C/O regioselectivity (up to 99:1) are required for the preparation of α-difluoromethyl β-keto amides, TMSCF2Br is the reagent of choice [1]. Alternative difluorocarbene sources do not achieve comparable regiocontrol in this specific substrate class.

Multicomponent Synthesis of α-Fluoroamides

For the KF‑promoted three‑component reaction of aldehydes, tertiary amines, and TMSCF2Br, TMSCF2Br uniquely serves as both a C1 synthon and a fluoride source [2]. This dual functionality enables access to α‑fluoroamide derivatives that are inaccessible using TMSCF3 or TMSCF2Cl.

Solvent‑Free Mechanochemical Difluoromethylation of Ketones

In green chemistry workflows, TMSCF2Br is effective under solvent‑free ball milling conditions, yielding difluoromethyl enol ethers in 56–74% yield within 90 minutes at room temperature [3]. This method reduces solvent waste while maintaining competitive yields.

Water‑Only Difluoromethylation of Alcohols

For difluoromethylation of liquid alcohols using water as the sole reaction medium, TMSCF2Br with KHF2 is a uniquely compatible difluorocarbene source [4]. This approach eliminates organic co‑solvents, aligning with environmentally benign synthetic practices.

Application
Selection Property
Validation Focus
α‑Difluoromethyl β‑keto amide synthesis
Regioselectivity profile
C/O selectivity in β‑keto amide systems
α‑Fluoroamide multicomponent synthesis
Dual C1/F1 reactivity
Three‑component reaction feasibility
Mechanochemical difluoromethylation
Solvent‑free processing compatibility
Yield under ball‑milling conditions
Water‑only alcohol difluoromethylation
Aqueous reaction capability
Reaction profile in water‑only medium

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